Product packaging for Rigosertib(Cat. No.:CAS No. 592542-59-1)

Rigosertib

Katalognummer: B1238547
CAS-Nummer: 592542-59-1
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: OWBFCJROIKNMGD-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rigosertib (ON-01910.Na) is a small-molecule, multi-targeted kinase inhibitor with significant promise in oncology research. Its mechanism of action is multifaceted, primarily acting as a RAS mimetic that disrupts the RAS-RAF interaction, thereby inhibiting the RAS/MAPK signaling pathway . Recent studies have shown that this inhibitory effect is mediated through reactive oxygen species (ROS)-induced activation of the JNK signaling pathway . Mass spectrometry-based cellular thermal shift assays (CETSA-MS) have further identified ERO1A and NQO2 as novel targets that contribute to this ROS-dependent JNK activation . Additionally, this compound can trigger feedback activation of the PI3K/mTOR pathway, making its combination with PI3K or mTOR inhibitors a highly effective, synergistic strategy to induce tumor cell death and prevent resistance, as demonstrated in ovarian cancer xenograft models . Originally described as a non-ATP-competitive Polo-like kinase 1 (PLK1) inhibitor, it induces G2/M cell cycle arrest and apoptosis . Research also indicates it can function as a microtubule destabilizing agent . Beyond direct anti-tumor activity, this compound exhibits immunomodulatory effects. It has been shown to induce NLRP3-dependent inflammatory responses in human lung cancer organoids and can downregulate PD-L1 expression, suggesting a potential to reprogram the tumor immune microenvironment . Clinically, this compound has shown efficacy in clinical trials for specific cancers, including Recessive Dystrophic Epidermolysis Bullosa-associated squamous cell carcinoma (RDEB-SCC), where it achieved objective responses, and is being evaluated in combination with immunotherapies for other malignancies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO8S B1238547 Rigosertib CAS No. 592542-59-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207984
Record name Rigosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592542-59-1
Record name Rigosertib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592542-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rigosertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rigosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rigosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIGOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Molecular Interactions of Rigosertib

Multi-Target Inhibition Hypothesis and Controversies

Rigosertib is generally considered a multi-target inhibitor, affecting several key signaling pathways involved in cancer cell growth and proliferation. nih.govmdpi.comaacrjournals.org Initially described as an allosteric inhibitor of Polo-like kinase 1 (Plk1), subsequent research has revealed its ability to also interact with the PI3K-Akt pathway and act as a Ras-Raf binding mimetic, disrupting Ras signaling. nih.govmdpi.comaacrjournals.org The multi-target activity of this compound, however, has been a subject of controversy, with some studies suggesting that its primary cytotoxic effect might be due to microtubule destabilization, potentially mediated by impurities in some formulations. nih.govnih.govresearchgate.net However, other studies using pharmaceutical-grade this compound support its activity as a Ras mimetic and inhibitor of Ras effector proteins. nih.govresearchgate.netnih.govgenomenon.comaacrjournals.orgnih.gov This ongoing debate highlights the complexity in fully elucidating this compound's dominant mechanism across different cancer types and genetic backgrounds. nih.govmdpi.com

Polo-like Kinase 1 (Plk1) Pathway Modulation

Polo-like kinase 1 (Plk1) is a master regulator of mitosis, playing critical roles in G2-M transition, spindle assembly, and centrosome maturation. aacrjournals.orgaacrjournals.orgfrontiersin.org Overexpression of Plk1 is observed in a wide range of tumors and is often associated with poor prognosis. aacrjournals.orgfrontiersin.org this compound has been shown to modulate the Plk1 pathway, contributing to its anti-cancer effects. nih.govaacrjournals.org

Allosteric Inhibition of Plk1

This compound was initially characterized as a non-ATP competitive allosteric inhibitor of Plk1. nih.govselleckchem.comguidetopharmacology.org This means it inhibits Plk1 activity by binding to a site other than the ATP-binding pocket, affecting the enzyme's conformation and function. guidetopharmacology.org Early phosphorylation experiments demonstrated efficient this compound-mediated Plk1 inhibition with IC50 values in the low nanomolar range in cell-free assays. nih.govselleckchem.com

Table 1: this compound Inhibition of Plk1 Activity (Cell-Free Assay)

TargetIC50 (nM)Assay Type
Plk19-10Cell-free phosphorylation assay

However, it is notable that the allosteric binding of this compound to Plk1 has not yet been definitively demonstrated structurally. nih.govmdpi.com

Interaction with Plk1 Activity and Downstream Effectors (e.g., Cdc25C)

Plk1 modulates the G2-M checkpoint by influencing the activity of downstream effectors such as Cdc25C and Cyclin B1/CDK1 complex. aacrjournals.orgresearchgate.net Plk1 phosphorylates Cdc25C, which in turn dephosphorylates and activates CDK1, leading to cell cycle progression. researchgate.net Studies have shown that this compound treatment can suppress the phosphorylation of Cdc25C, serving as an indicator of Plk1 activity modulation. nih.govresearchgate.net This suppression of Cdc25C phosphorylation is accompanied by the accumulation of phosphorylated CDK1, suggesting a disruption in the normal cell cycle regulatory loop controlled by Plk1. nih.govresearchgate.net

Role in Mitotic Arrest and Apoptosis Induction

Inhibition of Plk1 activity by this compound contributes to mitotic dysfunction. nih.govaacrjournals.orgresearchgate.net this compound treatment has been shown to induce mitotic arrest in various cancer cell lines. mdpi.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.com This mitotic arrest can lead to the induction of apoptosis, a programmed cell death mechanism. nih.govmdpi.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.com Studies have demonstrated that this compound induces apoptotic activity in a wide range of tumor cell lines, often with GI50 values between 50 and 200 nM. nih.govmdpi.comselleckchem.commedchemexpress.com This cytotoxic effect appears to be more pronounced in tumor cells compared to non-tumoral cells. nih.govmdpi.comselleckchem.commedchemexpress.com The induction of mitotic arrest by this compound is often accompanied by the presence of mitotic spindle abnormalities. mdpi.comselleckchem.comresearchgate.net

Table 2: this compound Cytotoxic Activity in Tumor Cell Lines

EffectConcentration Range (nM)Outcome
Cytotoxic activity in tumor cell lines50-200Apoptosis induction, tumor cell death by mitotic arrest

RAS Signaling Pathway Disruption

The RAS signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in human cancers. nih.govgenomenon.comaacrjournals.orgnih.govresearchgate.net this compound has been identified as a disruptor of the RAS signaling pathway through a distinct mechanism. nih.govmdpi.comaacrjournals.orgnih.govgenomenon.comaacrjournals.orgnih.govresearchgate.netnih.govashpublications.orgcancerbiomed.org

Ras-Raf Binding Mimicry and Inhibition of Ras-Raf-MEK Pathway

This compound acts as a Ras mimetic molecule, interfering with the interaction between Ras and its downstream effector proteins, particularly those containing a Ras-binding domain (RBD), such as the Raf kinases (ARAF, BRAF, and CRAF). nih.govmdpi.comaacrjournals.orgnih.govgenomenon.comaacrjournals.orgnih.govashpublications.orgmdpi.commdpi.com By binding to the RBD of Raf kinases, this compound impedes the binding of activated Ras, thereby blocking the activation of Raf kinase activity and inhibiting the downstream Ras-Raf-MEK-ERK signaling cascade. nih.govmdpi.comnih.govgenomenon.comaacrjournals.orgnih.govresearchgate.netashpublications.org

Table 3: this compound Interaction with Ras Effectors

Ras EffectorInteractionConsequence
Raf kinases (ARAF, BRAF, CRAF)Binds to RBD, impedes Ras bindingBlocks Raf activation, inhibits Ras-Raf-MEK-ERK signaling
PI3KsBinds to RBDInhibits PI3K/Akt signaling
Ral-GDSBinds to RBDDisruption of signaling

Interaction with Ras-Binding Domains (RBDs) of Ras Effectors (e.g., RAF, PI3K, Ral-GDS)

This compound has been characterized as a Ras mimetic, capable of binding to the Ras-binding domains (RBDs) found in various Ras effector proteins researchgate.netnih.govresearchgate.net. This interaction disrupts the normal association between Ras and its downstream effectors, including RAF kinases, PI3K isoforms, and Ral-GDS researchgate.netnih.govnih.gov. By blocking these interactions, this compound interferes with the activation of downstream signaling pathways that are crucial for cell growth and survival, particularly in the context of oncogenic Ras activation researchgate.netnih.gov. Studies utilizing techniques such as Differential Scanning Fluorimetry (DSF) have provided evidence for this compound binding to the RBDs of these effector proteins, leading to increased thermal stability of the target protein researchgate.net. This disruption of Ras-effector binding is considered an important strategy for inactivating Ras signaling, especially in cancers driven by Ras mutations researchgate.netnih.govnih.gov.

Impact on ERK and MEK Phosphorylation

The interaction of this compound with the RBDs of RAF kinases contributes to its impact on the ERK and MEK phosphorylation cascade, a key component of the Ras-Raf-MEK-ERK pathway researchgate.netnih.gov. By impeding the binding of Ras to RAF, this compound can block the activation of RAF kinase activity nih.gov. This, in turn, affects the phosphorylation of MEK (Methyl Ethyl Ketone), which is a direct downstream target of RAF, and subsequently, the phosphorylation of ERK (Extracellular signal-regulated kinase), which is activated by MEK nih.govplos.org. Inhibition of RAS/MEK/ERK signaling by this compound has been observed in various cancer cell lines nih.govcancerbiomed.org. However, the mechanism of this inhibition may vary depending on the cell type and context. Some studies suggest a direct inhibition of the pathway through RBD binding nih.govcancerbiomed.org, while others indicate an indirect mechanism mediated by stress-induced signaling, such as the activation of the JNK cascade, which can lead to hyperphosphorylation and inactivation of RAF and Sos1 mdpi.comnih.govoncotarget.com. This compound treatment has been shown to induce both positive and negative phosphorylation events on MEK1 in some cell lines aacrjournals.org. While some studies have shown this compound enhancing ERK1/2 phosphorylation, indicating activation of a stress response pathway, others have shown a decrease in phosphorylated ERK levels cancerbiomed.orgoncotarget.comaacrjournals.org.

PI3K/Akt/mTOR Pathway Inhibition

This compound also targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival medchemexpress.comresearchgate.net.

Direct and Indirect Modulation of PI3K/Akt/mTOR Axis

This compound has been reported to inhibit the PI3K/Akt pathway mdpi.commedchemexpress.comresearchgate.net. Similar to its interaction with RAF, this compound can bind to the RBDs of PI3K isoforms, disrupting their interaction with Ras researchgate.netnih.govnih.gov. This direct interaction can lead to the inhibition of PI3K activity nih.gov. The PI3K enzyme is responsible for producing PIP3, which recruits Akt to the cell membrane, leading to its activation vulcanchem.com. By inhibiting PI3K, this compound can thus impede Akt phosphorylation and subsequent activation cancerbiomed.org. Downstream of Akt is the mTOR (mechanistic Target of Rapamycin) pathway, which is also affected by this compound mdpi.comnih.gov. Inhibition of PI3K/Akt signaling by this compound has been demonstrated in various cancer cell lines, leading to a dose-dependent inhibition of mTOR and Akt phosphorylation mdpi.comnih.gov. This suggests that this compound modulates the PI3K/Akt/mTOR axis through both direct interaction with PI3K and downstream effects on Akt and mTOR.

Downstream Effects on Cell Cycle Progression and Apoptosis

The inhibition of the PI3K/Akt/mTOR pathway by this compound has significant downstream effects on cellular processes, particularly cell cycle progression and apoptosis medchemexpress.comresearchgate.netfishersci.com. The PI3K/Akt/mTOR pathway plays a crucial role in promoting cell cycle progression and preventing apoptosis vulcanchem.com. By blocking this pathway, this compound can induce cell cycle arrest, often at the G2/M phase, and activate apoptotic pathways medchemexpress.comresearchgate.netptgcn.com. Studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase and an increase in cells with subG1 DNA content, indicative of apoptosis medchemexpress.comptgcn.com. This compound has been shown to induce caspase 3/7 activation, a key event in the apoptotic cascade medchemexpress.comptgcn.com. Furthermore, this compound can alter the expression of cell cycle regulators such as Cyclin D1 and cyclin-dependent kinases (CDKs), contributing to cell cycle inhibition nih.gov. The induction of apoptosis by this compound has been observed in various cancer cell types, including chronic lymphocytic leukemia cells medchemexpress.comptgcn.com.

Microtubule Dynamics Perturbation

In addition to its effects on signaling pathways, this compound has also been identified as an agent that perturbs microtubule dynamics wikipedia.orgmedchemexpress.comwikipedia.orgguidetopharmacology.org.

This compound as a Microtubule-Destabilizing Agent

This compound has been described as a microtubule-destabilizing agent wikipedia.orgmedchemexpress.comwikipedia.orgguidetopharmacology.org. Microtubules are essential components of the cytoskeleton and play critical roles in various cellular processes, including cell division. Perturbation of microtubule dynamics can lead to mitotic arrest and ultimately cell death. While originally described as a Polo-like kinase 1 (PLK1) inhibitor, an effect that has been debated, this compound's ability to interfere with mitosis and cause spindle abnormalities in cells like HeLa cells has been noted medchemexpress.comptgcn.comguidetopharmacology.org. This observed effect on spindle formation aligns with the properties of a microtubule-destabilizing agent.

Controversy Regarding Purity and Active Metabolites (e.g., ON01500)

A significant controversy exists regarding whether this compound itself or a contaminating impurity is responsible for its microtubule-destabilizing activity. researchgate.netresearchgate.net Some studies attributed this compound's mechanism to microtubule binding. researchgate.net However, other research indicates that commercially sourced this compound may contain approximately 5% of ON01500, a late-stage intermediate in this compound synthesis with potent tubulin polymerization inhibitory activity. researchgate.netnih.govnih.gov Clinical-grade this compound, which is free of this impurity, reportedly does not exhibit tubulin-binding activity. researchgate.netnih.govnih.gov Conversely, other studies using pharmaceutical-grade this compound (>99.9% purity) found that it does destabilize microtubules in cells and in vitro, suggesting that the microtubule-destabilizing effect is indeed due to this compound itself. researchgate.net

To illustrate the difference in purity:

Compound NameSourcePurityTubulin Binding Activity
This compound (ON01910)Commercial Vendor~95%Yes (attributed to ON01500 impurity) researchgate.netnih.govnih.gov
This compound (ON01910)Clinical-Grade>99.9%No researchgate.netnih.govnih.gov
ON01500IntermediateN/APotent inhibition of tubulin polymerization researchgate.netnih.govnih.gov
This compound (ON01910)Pharmaceutical-Grade>99.9%Yes researchgate.net

This discrepancy highlights the importance of using highly pure compounds in research to accurately determine their mechanisms of action.

Stress-Signaling Pathway Activation

This compound treatment can activate cellular stress response pathways. oncotarget.comaacrjournals.orgcancer.gov

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

This compound is known to induce oxidative stress, resulting in the increased generation of reactive oxygen species (ROS). mdpi.comresearchgate.netoncotarget.comnih.govresearchgate.netaacrjournals.org This increase in ROS levels can trigger cellular stress response cascades. oncotarget.com Studies have shown a dose-dependent increase in ROS in various cancer cell lines following this compound treatment. oncotarget.com

Activation of c-Jun NH2-terminal kinase (JNK) Pathway

This compound treatment leads to the activation of the c-Jun NH2-terminal kinase (JNK) pathway. mdpi.comresearchgate.netoncotarget.comnih.govresearchgate.netaacrjournals.orgresearchgate.netmdpi.com JNK is a stress-activated protein kinase. oncotarget.comwikipedia.orgmdpi.com Activation of JNK by this compound is thought to be mediated, at least in part, by the induction of oxidative stress and ROS generation. researchgate.netnih.govnih.gov Increased phosphorylation of JNK has been observed in various cancer cell lines treated with this compound. oncotarget.comresearchgate.net Activated JNK can play a role in promoting apoptosis. oncotarget.com

Hyperphosphorylation and Inactivation of Ras Signaling Effectors

This compound can lead to the hyperphosphorylation and inactivation of Ras signaling effectors. mdpi.com While initially described as a direct Ras-binding mimetic that interferes with Ras effector interactions mdpi.comaacrjournals.orgresearchgate.netashpublications.orgfrontiersin.org, more recent evidence suggests that this compound's effect on Ras signaling may be indirect. cancer.govmdpi.comnih.govnih.gov This indirect inhibition is mediated by the activation of the JNK cascade, which in turn phosphorylates key components of the Ras pathway, such as the RasGEF Sos1 and the Raf kinases (CRAF and BRAF), on multiple sites. mdpi.comnih.govnih.gov This hyperphosphorylation renders these proteins unresponsive to upstream signals, effectively inhibiting Ras/Raf/MEK/ERK signaling. mdpi.comnih.gov This stress-induced phospho-regulatory circuit may function as a signaling checkpoint that suppresses the Ras pathway under conditions of cellular stress induced by this compound. cancer.govnih.gov

Modulation of the Tumor Microenvironment

This compound may also modulate the tumor microenvironment. Studies have indicated that this compound can enhance anti-cancer immune responses. biospace.comnih.gov In preclinical models, this compound treatment has been shown to enhance the activation and increase the frequency of anti-cancer immune cells in the tumor microenvironment. biospace.comresearchgate.net It has also been reported to reduce the frequency of pro-tumor M2-like macrophages. biospace.comresearchgate.net this compound's ability to reverse immunosuppressive tumor microenvironments may contribute to its potential in combination with immune checkpoint blockade. biospace.com This modulation may involve the induction of CD40 expression on tumor cells, leading to immunogenic cell death and enriched dendritic cells and activated T cells in the tumor microenvironment. biospace.comresearchgate.netonclive.com

Activation of NLRP3 Inflammasome and Pro-inflammatory Cytokine Secretion (IL-1β, IL-18)

Preclinical studies indicate that this compound can stimulate an immune response through the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome leads to the secretion of pro-inflammatory cytokines, specifically interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). onconova.comglobenewswire.com This activation has been observed in various cell types, including THP1 human leukemia monocytic cells and human cancer organoids. aacrjournals.orgonconova.comresearchgate.net The this compound-dependent mechanism for NLRP3 activation suggests a potential reprogramming of the tumor immune environment. aacrjournals.orgresearchgate.net

Research findings supporting the activation of the NLRP3 inflammasome and subsequent cytokine secretion by this compound include:

Studies in THP1 cells and human cancer organoids demonstrating that this compound activates NLRP3-dependent inflammatory responses and Caspase-1, leading to the secretion of IL-1β and IL-18. aacrjournals.orgonconova.comresearchgate.net

Experiments using Bone Marrow Derived Macrophages (BMDMs) from wild-type, Casp1/11−/−, Asc−/−, and Nlrp3−/− mice further support the NLRP3 dependence of this activation. aacrjournals.orgresearchgate.net

Data suggests that this compound stimulates an immune response via NLRP3 activation, resulting in the release of IL-1β and IL-18. onconova.comglobenewswire.com

Data illustrating the effect of this compound on IL-1β and IL-18 levels in THP1 and H358 cells are presented below:

Cell TypeTreatmentIL-1β Levels (pg/mL)IL-18 Levels (pg/mL)
THP1DMSOData not availableData not available
THP1LPS + this compound (2 μM)IncreasedData not available
THP1LPS + this compound (20 μM)Further IncreasedData not available
H358DMSOData not availableData not available
H358This compound (20 μM)Data not availableIncreased
H358MCC950 + this compound (20 μM)Data not availableReduced
H358Tranilast + this compound (20 μM)Data not availableReduced

Impact on Immune Checkpoint Blockade Efficacy

The activation of the NLRP3 inflammasome by this compound and the resulting inflammatory response may contribute to a more favorable tumor immune environment, potentially enhancing the efficacy of immune checkpoint blockade therapies. onconova.comaacrjournals.orgresearchgate.net Preclinical studies have investigated the potential for this compound to synergize with immune checkpoint inhibitors. onconova.comaacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.netvumc.orgsymbiopharma.comresearcher.lifenih.govoncnursingnews.comglobenewswire.comresearchgate.netonclive.com

Key findings regarding this compound's impact on immune checkpoint blockade efficacy include:

Preclinical studies suggest that this compound can enhance the efficacy of immune checkpoint blockade in metastatic melanoma by reversing "cold" tumor microenvironments, which often lack sufficient immune cell infiltration. globenewswire.com

this compound has shown synergistic anti-cancer activity when combined with immune checkpoint blockade in preclinical models. symbiopharma.com

Studies in mouse models of melanoma indicated that this compound inhibited tumor growth as a stand-alone treatment and demonstrated enhanced efficacy when combined with anti-PD1 and anti-CTLA-4 immunotherapies. vumc.orgoncnursingnews.comonclive.com

this compound's ability to induce immunogenic cell death and promote CD40 expression on tumor cells may contribute to enhanced responses to immune checkpoint inhibitors. vumc.orgnih.govresearchgate.netonclive.com

Identification of Novel Molecular Targets

Beyond its previously reported mechanisms, such as RAS-MAPK signaling inhibition and potential microtubule effects, recent research utilizing techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) has identified novel potential molecular targets of this compound. onconova.comglobenewswire.comaacrjournals.orgonconova.comresearchgate.netaacrjournals.orgresearchgate.netresearcher.lifetipranks.commarketscreener.com

NQO2, ERO1A, and NEK7 as Potential Modulators

CETSA-MS profiling has revealed NQO2, ERO1A, and NEK7 as potential targets engaged by this compound in various tumor cell types. onconova.comglobenewswire.comaacrjournals.orgonconova.comresearchgate.netaacrjournals.orgresearchgate.netresearcher.lifetipranks.commarketscreener.com

NQO2 (NAD(P)H quinone dehydrogenase 2) and ERO1A (Endoplasmic reticulum oxidoreductin 1 alpha): These are two ROS-related proteins that potentially contribute to the induction of reactive oxygen species (ROS)-dependent JNK activation, which in turn can lead to RAS-MAPK pathway inhibition. onconova.comglobenewswire.comaacrjournals.orgonconova.comresearchgate.netaacrjournals.orgresearchgate.netresearcher.life Fluorescence live-cell imaging has confirmed the effect of ERO1A and NQO2 on this compound-induced ROS generation. aacrjournals.orgonconova.comresearchgate.netresearcher.life

NEK7 (NIMA related kinase 7): NEK7 is a protein relevant for microtubule organization and is essential for NLRP3 inflammasome activation. onconova.comglobenewswire.comaacrjournals.orgresearchgate.net NEK7 is identified as another potential target for this compound. onconova.comglobenewswire.comaacrjournals.orgonconova.comresearchgate.netaacrjournals.orgresearchgate.netresearcher.lifetipranks.commarketscreener.com this compound may affect microtubule polymerization, possibly through NEK7 activation. onconova.com NEK7 knockdown has been shown to reduce microtubule depolymerization in this compound-treated lung cancer cells. aacrjournals.orgresearchgate.netresearcher.life this compound's activation of NLRP3-dependent inflammatory responses may occur via NEK7 and Caspase-1. aacrjournals.orgresearchgate.net

Potassium Regulator KCNRG and Apoptosis Induction

Research in squamous cell carcinoma (SCC) keratinocytes isolated from patients with recessive dystrophic epidermolysis bullosa (RDEB) has identified a transient population of these cells characterized by increased expression of the potassium regulator KCNRG after exposure to this compound. researchgate.netaacrjournals.orgresearcher.life KCNRG has been previously associated with apoptosis in chronic lymphocytic leukemia. researchgate.netaacrjournals.orgresearcher.lifegenecards.org Ongoing work is investigating the specific role this gene may play in the mechanism of apoptosis induction in RDEB SCC keratinocytes following this compound exposure. researchgate.netaacrjournals.orgresearcher.life

Preclinical Research on Rigosertib Efficacy

In Vitro Studies on Cancer Cell Lines

In vitro studies using a diverse array of cancer cell lines have been instrumental in understanding the direct effects of rigosertib on tumor cells. These studies have explored its cytotoxic and antiproliferative effects, its ability to induce cell cycle arrest and apoptosis, and differential sensitivities observed in specific cancer subtypes.

Cytotoxic and Antiproliferative Effects Across Various Malignancies

This compound has demonstrated cytotoxic and antiproliferative effects across a broad spectrum of human tumor cell lines. Studies have shown that this compound can inhibit the growth of numerous cancer cell lines, including those derived from lung adenocarcinoma (A549), breast cancer (MCF-7, MDA-MB231), multiple myeloma (RPMI 8226), glioblastoma (U87-MG), colorectal cancer (SW48, CaCo2, DLD1, HCT116), neuroblastoma (LU-NB1, LU-NB2, LU-NB3), retinoblastoma (Y79), hepatocellular carcinoma (Hep3B), head and neck cancer (UM-SCC cells, FaDu, Detroit 562, UMSCC 1, UMSCC 47, UMSCC 104), cholangiocarcinoma (EGI-1, TFK-1), prostate cancer (DU145, PC3), gastric cancer, melanoma, myelodysplastic syndrome (MDS-L), mantle cell lymphoma, chronic lymphocytic leukemia (CLL), and chronic myelogenous leukemia mdpi.commedchemexpress.comnih.govcancerbiomed.orgnih.govmdpi.comresearchgate.netnih.govmdpi.com.

The effects of this compound on cell viability and proliferation are often dose- and time-dependent mdpi.comresearchgate.netnih.gov. Potent antiproliferative activity has been observed at sub-micromolar concentrations in many cell lines researchgate.netnih.gov. For instance, in a panel of five head and neck squamous cell carcinoma (HNSCC) cell lines, this compound significantly decreased viability in a dose-dependent manner with submicromolar IC50 values ranging from 0.083 µM to 0.248 µM after 48 hours researchgate.netnih.gov. This compound has also shown cell killing activity against 94 different tumor cell lines with IC50 values typically ranging from 50 to 250 nM medchemexpress.commdpi.comtargetmol.com. Notably, this cytotoxic effect has been reported to be minimal or absent in normal human cells at concentrations effective against tumor cells medchemexpress.comnih.govmdpi.comnih.gov.

The sensitivity to this compound can vary depending on the cell line. For example, A549 lung adenocarcinoma cells were found to be more sensitive to this compound treatment compared to U87-MG glioblastoma cells, requiring lower concentrations to observe alterations in the cell cycle and related proteins mdpi.comnih.gov.

Here is a table summarizing the reported IC50 ranges for this compound in various cancer cell lines:

Cancer TypeCell Lines TestedReported IC50 Range (nM)Source
Various Tumor Types94 different tumor cell lines (including BT27, MCF-7, DU145, PC3, U87, A549, etc.)50-250 medchemexpress.commdpi.comtargetmol.com
Lung AdenocarcinomaA549~50-500 mdpi.commedchemexpress.comnih.gov
GlioblastomaU87-MGHigher concentrations needed compared to A549 mdpi.comnih.gov
Head and Neck Squamous Cell CarcinomaFaDu, Detroit 562, UMSCC 1, UMSCC 47, UMSCC 10483-248 researchgate.netnih.gov
Myelodysplastic SyndromesMDS-L50-200 nih.gov
Myeloid LeukemiaHL-6050-200 nih.gov
Lymphoid Cell LinesJurkat, Ramos50-200 nih.gov
Colorectal CancerDLD1, HCT116Cytotoxic effect observed, greater in KRAS-mutant cells nih.gov
CholangiocarcinomaEGI-1, TFK-1Dose- and time-dependent impairment of viability mdpi.com

Cell Cycle Arrest and Apoptosis Induction in Tumor Cells

A key mechanism by which this compound exerts its antitumoral effects is through the induction of cell cycle arrest and apoptosis in cancer cells. This compound is known to preferentially induce G2/M cell cycle arrest in tumor cells medchemexpress.comnih.govnih.govmdpi.comtargetmol.comoncotarget.comresearchgate.net. This arrest in mitosis can lead to subsequent cell death nih.govmdpi.com.

Studies have shown that this compound treatment leads to an accumulation of cells in the G2/M phase in various cancer cell lines, including A549, U87-MG, DU145, HeLa, MDS-L, and HL-60 cells mdpi.commedchemexpress.comnih.govnih.govmdpi.comresearchgate.net. In A549 cells, the percentage of cells in the G2/M phase increased in a time-dependent manner upon this compound treatment mdpi.comnih.gov. In DU145 prostate cancer cells, this compound blocked cell cycle progression in the G2/M phase, resulting in an accumulation of cells with subG1 DNA content, indicative of apoptosis medchemexpress.com.

This compound also effectively induces apoptosis in a variety of tumor cells medchemexpress.comnih.govnih.govmdpi.comresearchgate.nettargetmol.comresearchgate.net. This induction of apoptosis has been observed in HNSCC cells, chronic lymphocytic leukemia cells, rhabdomyosarcoma, and neuroblastoma cells, among others medchemexpress.comnih.govresearchgate.netoncotarget.comnih.gov. In HNSCC cells, this compound-mediated apoptosis occurs through the activation of the caspase cascade researchgate.net. In chronic lymphocytic leukemia cells, this compound induced apoptosis without causing toxicity to normal T-cells or B-cells medchemexpress.com. In rhabdomyosarcoma and neuroblastoma cells, this compound treatment decreased viability and induced apoptosis, potentially through interference with mitotic spindle assembly nih.gov. This compound has also been shown to induce oxidative stress, which can contribute to apoptosis induction in cancer cells, including HNSCC and KRAS-mutant colorectal cancer cells nih.govnih.govoncotarget.com.

Differential Sensitivity in HPV-positive and HPV-negative Head and Neck Squamous Cell Carcinoma (HNSCC)

Preclinical studies have investigated the efficacy of this compound in both HPV-positive and HPV-negative HNSCC cell lines. While HPV status is known to influence the sensitivity of HNSCC to certain treatments like radiotherapy, studies with this compound have shown activity in both subtypes nih.govoncotarget.comfrontiersin.org.

In a panel of 16 HNSCC cell lines, this compound demonstrated potent antiproliferative effects on 11 of the 16 HPV-negative cell lines tested nih.gov. Three cell lines showed a moderate response, and two were largely unaffected nih.gov. Another study evaluating five HNSCC cell lines (both HPV-positive and HPV-negative) found that this compound significantly decreased the viability of all tested cell lines in a dose-dependent manner, with submicromolar IC50 values, suggesting that this compound reduced the viability of HNSCC cells regardless of their HPV status researchgate.netnih.gov.

However, the genetic and molecular background appears to play a significant role in this compound sensitivity in HNSCC. Responsive tumor lines in both cell line and patient-derived xenograft models often carried a combination of a PIK3CA activating event (amplification or mutation) and a TP53 inactivating event (either HPV16-mediated or mutation-mediated TP53 inactivation) nih.govnih.gov. While consistent inhibition of the PI3K pathway was not always evident in HNSCC, this combination of PI3K/TP53 events was identified as necessary, though not sufficient, for this compound sensitivity nih.govnih.gov.

In Vivo Studies Using Animal Models

In vivo preclinical studies using animal models, primarily xenografts and patient-derived xenografts, have been crucial for evaluating the antitumor efficacy of this compound in a more complex biological setting.

Xenograft Models (e.g., Liver, Breast, Pancreatic Cancers, Multiple Myeloma)

This compound has demonstrated promising antitumor activity in various tumor xenograft mouse models. These models involve implanting human cancer cells into immunocompromised mice. Studies have shown that this compound can successfully inhibit the growth of xenografts derived from liver, breast, and pancreatic cancers nih.govresearchgate.netresearchgate.net.

In addition to solid tumors, this compound has also shown efficacy in xenograft models of hematological malignancies, such as multiple myeloma mdpi.comresearchgate.net. In a xenograft model of rhabdomyosarcoma, this compound treatment delayed tumor growth and prolonged survival nih.govaacrjournals.org. This compound has also been reported to inhibit tumor growth in xenograft models using Bel-7402, MCF-7, and MIA-PaCa cell lines . In colorectal cancer xenograft models, this compound effectively inhibited tumor growth, particularly in those with KRAS mutations cancerbiomed.orgnih.gov. Studies in small cell lung cancer (SCLC) subcutaneous xenografts of representative cell lines also confirmed the therapeutic efficacy of this compound, with significant growth inhibition observed mdpi.comnih.gov.

These in vivo studies in xenograft models have provided evidence that this compound possesses antitumor activity against a range of cancer types.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, created by directly implanting human tumor tissue from patients into immunocompromised mice, are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to cell line-derived xenografts mdpi.comnih.gov. This compound has been evaluated in PDX models for several cancer types, including head and neck squamous cell carcinoma, pancreatic cancer, colorectal cancer, and small cell lung cancer cancerbiomed.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.comnih.govmdpi.comnih.govaacrjournals.orgaacrjournals.org.

In HNSCC, this compound treatment resulted in growth reduction in a subset of direct patient tumor lines nih.govnih.gov. As observed in cell line studies, responsive PDX models in HNSCC often harbored a combination of PIK3CA activating events and TP53 inactivating events nih.govnih.gov.

Studies using PDX models of pancreatic cancer have also investigated this compound efficacy, sometimes in combination with other agents like gemcitabine (B846) researchgate.netmdpi.comaacrjournals.org. In one study, the combination of this compound with gemcitabine induced tumor regressions in gemcitabine-refractory pancreatic ductal adenocarcinoma (PDAC) PDX tumors, suggesting this compound could act as a sensitizing agent mdpi.comaacrjournals.org.

In KRAS-mutant colorectal cancer PDX models, this compound suppressed tumor growth more efficiently than in RAS wild-type PDX models cancerbiomed.orgnih.gov. This compound treatment in these models was associated with decreased levels of phosphorylated ERK, MEK, and AKT cancerbiomed.orgnih.gov. This compound was also found to be effective in PDX models derived from a KRAS-mutant colorectal cancer patient who had shown resistance to standard chemotherapy regimens cancerbiomed.orgnih.gov.

PDX models of small cell lung cancer (SCLC) have also been used to evaluate this compound. This compound demonstrated significant growth inhibition in PDX models of both platinum-sensitive and platinum-resistant relapsed SCLC, with efficacy comparable or superior to standard-of-care agents like cisplatin (B142131) mdpi.comnih.gov. An association between YAP1 expression and disruptive or inactivating TP53 gene mutations was observed with greater efficacy of PLK1 inhibitors, including this compound, in these SCLC PDX models mdpi.comnih.gov.

In a MYCN-amplified neuroblastoma PDX model, this compound treatment delayed tumor growth and prolonged mouse survival nih.gov.

These studies using PDX models provide valuable evidence of this compound's preclinical efficacy in models that closely mirror human disease, highlighting its potential in various cancer types and suggesting potential biomarkers for sensitivity.

Effects on Tumor Growth Suppression and Life Expectancy

Preclinical in vivo studies have demonstrated this compound's ability to inhibit tumor growth in xenograft mouse models involving liver, breast, and pancreatic cancers nih.govmdpi.comresearchgate.netresearchgate.net. This compound has shown potent inhibition of tumor growth in HCT116 and A549 xenograft models of RAS-mutated colorectal and lung adenocarcinoma, respectively nih.gov. It also repressed the growth of RAS-mutated pancreatic intraepithelial neoplasia in a genetically engineered mouse model nih.gov. Studies in neuroblastoma models indicated that this compound treatment delayed tumor growth and increased the survival of mice nih.gov. In melanoma mouse models, this compound as a single agent resulted in approximately 50% inhibition of tumor growth, which increased to about 70% when combined with PD-1 and CTLA-4 agents onclive.comoncnursingnews.com.

This compound has been shown to induce apoptotic activity and cell cycle arrest in a wide variety of human tumor cell lines in vitro, often with minimal effects on non-tumoral cells mdpi.commdpi.comnih.gov. For instance, it induced apoptotic activity against 94 tumor cell lines with a GI₅₀ between 50–200 nM mdpi.com. In neuroblastoma and rhabdomyosarcoma cell lines, this compound decreased cell viability and caused cell cycle arrest and cell death through apoptosis nih.govnih.gov.

Safety Profile in Preclinical Models (Myelotoxicity, Neuropathy, Cardiotoxicity)

Successful preclinical in vivo studies performed with this compound have reported a favorable safety profile with no evidence of myelotoxicity, neuropathy, or cardiotoxicity in xenograft mouse models nih.govmdpi.comresearchgate.netresearchgate.net. This finding was consistent across studies evaluating this compound's efficacy in inhibiting various cancers, including liver, breast, and pancreatic cancers in these models nih.govmdpi.comresearchgate.net. The lack of observed myelotoxicity, neuropathy, and cardiotoxicity in these preclinical models supported the progression of this compound into clinical trials nih.govmdpi.com.

Data from preclinical studies suggested that this compound was well tolerated when administered at a dose of 300 mg/kg in mice onclive.comoncnursingnews.com.

Preclinical Safety Profile Summary

Toxicity TypeObservation in Preclinical Models (Xenograft Mouse Models)Source(s)
MyelotoxicityNo evidence nih.govmdpi.comresearchgate.netresearchgate.net
NeuropathyNo evidence nih.govmdpi.comresearchgate.netresearchgate.net
CardiotoxicityNo evidence nih.govmdpi.comresearchgate.netresearchgate.net

Preclinical Tumor Growth Inhibition Data

Cancer Type (Model)Effect of this compound TreatmentSource(s)
Liver Cancer (Xenograft Mouse Model)Inhibited tumor growth nih.govmdpi.comresearchgate.net
Breast Cancer (Xenograft Mouse Model)Inhibited tumor growth nih.govmdpi.comresearchgate.net
Pancreatic Cancer (Xenograft Mouse Model)Inhibited tumor growth nih.govmdpi.comresearchgate.net
Colorectal Adenocarcinoma (HCT116 Xenograft Model)Potent inhibition of tumor growth nih.gov
Lung Adenocarcinoma (A549 Xenograft Model)Potent inhibition of tumor growth nih.gov
Pancreatic Intraepithelial Neoplasia (GEMM)Repressed growth nih.gov
Neuroblastoma (Preclinical Models)Delayed tumor growth, increased survival nih.gov
Melanoma (Immunocompetent Mouse Models, Single Agent)Approximately 50% inhibition of tumor growth onclive.comoncnursingnews.com
Melanoma (Immunocompetent Mouse Models, Combo Therapy)Approximately 70% inhibition of tumor growth (with checkpoint inhibition) onclive.comoncnursingnews.com

Clinical Investigations of Rigosertib

Clinical Trial Design and Methodologies

Clinical trials involving rigosertib have employed various designs and methodologies to evaluate its efficacy and safety across different patient populations and disease settings. These include studies spanning Phase I, II, and III, utilizing both monotherapy and combination therapy approaches, and incorporating dose-escalation and expansion cohort designs. symbiopharma.comtargetedonc.comnih.govdrug-dev.comcancernetwork.comuni.lu

Phase I, II, and III Studies

This compound has progressed through the standard phases of clinical development. Phase I studies were conducted to assess the pharmacokinetic profile, tolerability, and to determine the maximum tolerated dose (MTD) of this compound. nih.govaacrjournals.orgdrugdiscoverytrends.com These early trials provided initial insights into the drug's activity and informed the design of later-phase studies. nih.govdrugdiscoverytrends.com Phase II trials further evaluated the efficacy and safety of this compound in specific patient populations, often with a focus on identifying optimal dosing schedules and preliminary response rates. symbiopharma.comascopubs.orgresearchgate.net Building upon the results of earlier studies, pivotal Phase III trials were initiated to definitively assess the efficacy of this compound against comparator treatments in larger patient cohorts. targetedonc.comdrug-dev.comcancernetwork.comascopubs.orgnih.govonconova.com

Monotherapy and Combination Therapy Approaches

Clinical investigations of this compound have explored its use as a single agent and in combination with other therapeutic agents. Monotherapy studies, particularly in earlier phases, aimed to understand the intrinsic activity of this compound. nih.govdrugdiscoverytrends.com Recognizing the potential for synergistic effects and the need to overcome resistance mechanisms, later-phase trials have investigated this compound in combination with other drugs, such as hypomethylating agents (HMAs) in MDS and gemcitabine (B846) or nivolumab (B1139203) in solid tumors. mdpi.comaacrjournals.orgsymbiopharma.comnih.govashpublications.orgnih.govtheoncologynurse.comoncnursingnews.comcancer.gov

Dose-Escalation and Expansion Cohort Designs

Phase I and early Phase II studies often employ dose-escalation designs to determine the MTD and characterize the safety profile of a new drug. nih.govaacrjournals.orgonconova.com These studies typically start with low doses and gradually increase the dose in cohorts of patients until dose-limiting toxicities are observed, thereby establishing the MTD or recommended Phase II dose (RP2D). aacrjournals.orgonconova.com Following dose escalation, expansion cohorts may be included in Phase I/II studies to further evaluate the safety and preliminary efficacy of the selected dose in a larger group of patients within a specific indication. aacrjournals.orgoncnursingnews.comonconova.com

This compound in Hematological Malignancies

This compound has been primarily investigated for its activity in hematological malignancies, with a significant focus on Myelodysplastic Syndromes. mdpi.com

Myelodysplastic Syndromes (MDS)

Myelodysplastic Syndromes are a group of diverse myeloid stem cell disorders characterized by ineffective hematopoiesis and an increased risk of transformation to acute myeloid leukemia (AML). symbiopharma.comsymbiopharma.com this compound has been evaluated in various clinical trials for both lower-risk and higher-risk MDS patients, including those who have failed prior treatment with hypomethylating agents (HMAs). symbiopharma.comonconova.comtargetedonc.comnih.govuni.luresearchgate.netascopubs.orglarvol.comnih.govlabsolu.ca

A Phase 2 study of oral this compound in transfusion-dependent lower-risk MDS patients demonstrated that 14 out of 36 evaluable patients (39%) achieved transfusion independence, defined as no red blood cell transfusions for at least eight consecutive weeks. symbiopharma.com In a separate Phase 2 study of oral this compound as a single agent in lower-risk MDS, 32% of 62 evaluable patients achieved transfusion independence, with the rate increasing to 44% in patients receiving optimal dosing.

Summary of Key Clinical Trial Findings in MDS

Trial (Phase)Patient PopulationTreatment ArmsPrimary EndpointKey FindingCitation
Phase 1/2MDS/AML failed HMAsIV this compoundResponse Rate, OS53% evaluable patients showed BM/peripheral blood response/stable disease; Median OS 9.6 vs 1.7 months (responders vs non-responders). symbiopharma.comnih.gov
Phase 2Transfusion-dependent lower-risk MDSOral this compound (intermittent/continuous)Transfusion Independence39% (evaluable) achieved transfusion independence. symbiopharma.com
Phase 2Transfusion-dependent lower-risk MDSOral this compound (single agent)Transfusion Independence32% (evaluable) achieved transfusion independence; 44% at optimal dosing.
ONTIME (Phase 3)Higher-risk MDS after HMA failureIV this compound + BSC vs BSCOverall SurvivalDid not meet primary endpoint in ITT population (OS 8.2 vs 5.9 months, p=0.33); Post-hoc in HMA-failed subset showed OS 8.5 vs 4.7 months (p=0.022). nih.govonconova.com
INSPIRE (Phase 3)Higher-risk MDS after HMA failureIV this compound + BSC vs Physician's Choice + BSCOverall SurvivalDid not meet primary endpoint in overall HR-MDS population (OS 6.4 vs 6.3 months, p=0.33) or VHR-MDS subgroup. targetedonc.comdrug-dev.comcancernetwork.comonclive.com
Phase 2HMA-naïve higher-risk MDSOral this compound + AzacitidineORR, CRORR 90%, CR 34% in HMA-naïve; ORR 54%, CR/PR 8% in HMA-failed. symbiopharma.comashpublications.org
High-Risk MDS Post-Hypomethylating Agent (HMA) Failure

Patients with higher-risk MDS who have failed or progressed on hypomethylating agents (HMAs) have a poor prognosis with limited treatment options. clinicaltrials.eunih.govnih.gov this compound has been evaluated in this setting.

Low-Risk MDS and Transfusion Dependency

Oral this compound has been investigated in patients with lower-risk MDS who are transfusion-dependent and refractory to erythropoiesis-stimulating agents. clinicaltrials.euonconova.comresearchgate.net

A Phase II study (ONTARGET, NCT01584531) evaluated the efficacy and safety of oral this compound in this patient population. onconova.comsymbiopharma.com Preliminary results from a Phase II study indicated that intermittent oral this compound was active in producing transfusion independence in approximately 50% of transfusion-dependent, lower-risk MDS patients. researchgate.net In a Phase I study, oral this compound at various doses yielded a transfusion independence rate of 44% in patients with lower-risk MDS. theoncologynurse.com

Combination with Azacitidine

This compound has been studied in combination with azacitidine in patients with MDS. theoncologynurse.comonclive.comsymbiopharma.comnih.govmountsinai.org Preclinical findings suggested that this compound has synergy with azacitidine. ashpublications.orgonclive.com

A Phase 2 expansion cohort study demonstrated encouraging results with the combination of oral this compound and azacitidine in heavily pretreated MDS patients. theoncologynurse.com This combination showed positive outcomes in patients who had not received an HMA or had disease refractory to HMA. theoncologynurse.com In a Phase 2 study, oral this compound combined with azacitidine demonstrated an ORR of 90% and a complete remission (CR) rate of 34% in HMA-naïve MDS patients. ashpublications.org

Leukemias (AML, ALL, CML, CLL)

This compound has been investigated in clinical trials for various types of leukemia, including Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML), and Chronic Lymphocytic Leukemia (CLL). clinicaltrials.euashpublications.orgonconova.comnih.govonconova.comdrugbank.comdrugbank.com

In the Phase 1/2 study combining oral this compound with azacitidine, responses were observed in 29% of patients with AML. onclive.comnih.gov One patient with AML achieved a morphologic leukemia-free state, and another experienced a morphologic complete remission. onclive.comonclive.com Both of these patients were HMA naïve and had received prior therapy. onclive.comonclive.com

This compound has completed Phase 1/2 trials for AML, ALL, and CML treatment. drugbank.comdrugbank.com Phase 1 trials have also been completed for CLL. onconova.comdrugbank.comdrugbank.com

Multiple Myeloma

This compound has been evaluated in clinical trials for relapsed/refractory B-cell malignancies, including Multiple Myeloma (MM). ashpublications.orgnih.govonconova.comdrugbank.com this compound has been identified as having potential as a therapeutic tool for MM and is being evaluated in clinical trials for refractory B-cell malignancies. ashpublications.orgresearchgate.net Phase 1 trials for Multiple Myeloma have been completed. drugbank.com

This compound in Solid Tumors

This compound has also been evaluated in clinical trials for various solid tumors. clinicaltrials.eunih.govonconova.comresearchgate.net

Recessive Dystrophic Epidermolysis Bullosa-associated Squamous Cell Carcinoma (RDEB-SCC)

RDEB is a genetic skin disorder that significantly increases the risk of aggressive cutaneous squamous cell carcinoma (SCC), which is a major cause of mortality in affected individuals. thedermdigest.comnih.govhra.nhs.uk There is a substantial unmet need for effective treatments for RDEB-SCC. thedermdigest.comnasdaq.com Preclinical research identified polo-like kinase 1 (PLK1) as a potential therapeutic target in skin SCC, including RDEB SCC. nih.gov this compound, which has been investigated as a PLK1 inhibitor, showed significant specificity for RDEB SCC cells in laboratory settings, inducing apoptosis in RDEB SCC keratinocyte populations while having less impact on normal skin cells at much higher concentrations. nih.govern-skin.eu In murine xenograft models, this compound significantly inhibited the growth of RDEB SCC tumors without apparent toxicity. nih.govern-skin.eu

Based on these preclinical findings, this compound has been assessed in a Phase 2 open-label, single-arm study involving patients with advanced, treatment-refractory RDEB-SCC. thedermdigest.commedscape.com The study included five patients who had progressed after prior standard of care. medscape.com Patients received either oral or intravenous this compound. thedermdigest.commedscape.com

Data Table: this compound in RDEB-SCC (Phase 2 Study)

OutcomeNumber of Evaluable Patients (N=5)Percentage
Objective Response480%
Complete Response250%
Partial Response2-
Progressive Disease00%

(Note: This table is a representation of the data and is intended to be interactive in a suitable digital format.)

Lung Adenocarcinoma (KRAS-mutated NSCLC)

This compound has been investigated in patients with advanced metastatic KRAS-mutated non-small cell lung cancer (NSCLC). onclive.comoncnursingnews.comtargetedonc.com KRAS mutations are common in lung adenocarcinoma, and there is a need for effective therapies in this patient population, particularly for those who have progressed on prior treatments, including immune checkpoint inhibitors. onclive.comoncnursingnews.comtargetedonc.compharmacytimes.com this compound is being explored for its potential to overcome checkpoint inhibitor resistance in this setting. onclive.comoncnursingnews.compharmacytimes.com

Combination with Nivolumab

An ongoing Phase 1/2a trial (NCT04263090) is evaluating the combination of oral this compound with intravenous nivolumab in patients with advanced metastatic KRAS-mutated NSCLC who have progressed on prior therapies, including immune checkpoint inhibitors. onclive.comoncnursingnews.comtargetedonc.compharmacytimes.comcancernetwork.com Preliminary data from this trial have shown evidence of potential anticancer activity for the combination. onclive.comoncnursingnews.comtargetedonc.comcancernetwork.com

In the dose-escalation phase of the trial, preliminary response results (as of August 15th, 2022) showed that 3 of 14 evaluable patients achieved an objective response. larvol.com This included one patient with a complete response (CR) and two patients with partial responses (PRs). larvol.com Responses were observed in patients with different KRAS mutations, including G12V, G12C/STK11, and Q61H/STK11. larvol.com The mean duration of response was reported as 6.75 months. larvol.com

Data Table: this compound + Nivolumab in KRAS-mutated NSCLC (Phase 1/2a Preliminary Data)

OutcomeNumber of Evaluable Patients (N=14)
Objective Response3
Complete Response1
Partial Response2
Disease Control (PR+SD)3 of 7 evaluable patients (43%)
Progressive Disease4 of 7 evaluable patients (57%)

(Note: Disease control and progressive disease data were available for a subset of 7 evaluable patients. This table is a representation of the data and is intended to be interactive in a suitable digital format.)

Preclinical studies in melanoma models suggested that this compound might synergize with immune checkpoint blockade by upregulating certain cell surface molecules like CD40, potentially leading to enhanced T-cell responses. onclive.comvumc.org This preclinical observation supports the rationale for combining this compound with agents like nivolumab. onclive.comvumc.org

Pancreatic Cancer

This compound, both as a single agent and in combination with gemcitabine, has been investigated in patients with pancreatic cancer. Preclinical models of pancreatic cancer showed efficacy with this compound. nih.govascopubs.org this compound is believed to have dual inhibitory activity on the PI3K and PLK1 signaling pathways, which are considered important in tumorigenesis. nih.gov

A Phase I clinical trial of intravenous this compound in patients with advanced solid malignancies, including pancreatic cancer, reported stable disease in 9 out of 22 evaluable patients (41%). nih.gov Nine patients (41%) survived for over one year in this Phase I study. nih.gov An earlier Phase I trial of IV this compound at Johns Hopkins University reported one partial response with a significant decrease in CA-125 level in a patient with relapsed ovarian cancer, which prompted further investigation in gynecologic cancers. nih.gov

A Phase II/III randomized study compared this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic adenocarcinoma (NCT01360853). nih.govascopubs.orgcancernetwork.com A total of 160 patients were enrolled globally, with 106 randomized to the this compound plus gemcitabine arm and 54 to the gemcitabine alone arm. ascopubs.org

Analysis of tumor samples for mutations, including KRAS, TP53, and PIK3CA, did not reveal a correlation between mutational status and efficacy in this study. ascopubs.org The combination of this compound and gemcitabine did not demonstrate an improvement in survival or response compared to gemcitabine alone in metastatic pancreatic adenocarcinoma. nih.govascopubs.orgmdpi.com

Data Table: this compound + Gemcitabine vs. Gemcitabine in Metastatic Pancreatic Cancer (Phase II/III Study)

OutcomeThis compound + Gemcitabine (N=106)Gemcitabine Alone (N=54)Hazard Ratio (95% CI)
Median Overall Survival (OS)6.1 months6.4 months1.24 (0.85-1.81)
Median Progression-Free Survival (PFS)3.4 months3.4 months0.96 (0.68-1.36)
Partial Response Rate19%13%-
Stable Disease50%56%-
Complete Response0%0%-

(Note: This table is a representation of the data and is intended to be interactive in a suitable digital format.)

Colorectal Cancer (KRAS-mutant)

Preclinical studies have investigated the efficacy of this compound in KRAS-mutant colorectal cancer. nih.govcancerbiomed.orgnih.gov Mutant KRAS is a key driver in the oncogenesis of colorectal cancer by activating pathways such as RAF/MEK/ERK and PI3K/AKT. nih.govresearchgate.netcancerbiomed.org this compound has been described as a Ras signaling disruptor. nih.govcancerbiomed.org

In vitro studies showed that this compound exhibited a cytotoxic effect against colorectal cancer cells, which was more pronounced in KRAS-mutant cell lines compared to RAS wild-type cells. nih.govcancerbiomed.orgnih.govcancerbiomed.org this compound induced mitotic arrest and oxidative stress-dependent apoptosis in KRAS-mutant colorectal cancer cells. nih.govcancerbiomed.orgnih.gov It also disrupted RAS signaling, inhibiting the MEK/ERK and PI3K/AKT pathways. nih.govresearchgate.netcancerbiomed.orgnih.govcancerbiomed.org

Studies using patient-derived xenograft (PDX) models demonstrated that the anti-tumor effect and tumor inhibition by this compound were significantly higher in the KRAS-mutant subgroup compared to RAS wild-type PDX models. nih.govnih.govcancerbiomed.org Treatment with this compound led to decreased levels of phosphorylated MEK, ERK, and AKT in KRAS-mutant PDX tumors. nih.govcancerbiomed.orgnih.govcancerbiomed.org In a KRAS-mutant, chemotherapy-resistant PDX model, this compound showed a stronger therapeutic effect than a combination of standard chemotherapy agents (fluoropyrimidine + oxaliplatin/irinotecan + bevacizumab). nih.govnih.gov These preclinical data suggest that targeting RAS signaling with this compound could be a therapeutic approach for patients with KRAS-mutant colorectal cancer. nih.gov

Melanoma

This compound has been investigated in preclinical studies and early clinical trials for melanoma. Preclinical research, including studies in immunocompetent mouse models and patient-derived xenografts, explored this compound as a single agent and in combination with immune checkpoint blockade in BRAF wild-type and BRAF-mutated melanoma. onclive.com

A preclinical study indicated that this compound was well tolerated in mice and inhibited tumor growth by approximately 50% as a single agent. onclive.comoncnursingnews.com When combined with anti-PD-1 and anti-CTLA-4 immunotherapies, tumor growth inhibition was approximately 70%. onclive.comoncnursingnews.comvumc.org This research suggested that this compound could potentially enhance the response to immunotherapies in melanoma patients. vumc.org The study also found that this compound increased levels of the CD40 protein, which has been correlated with beneficial T-cell responses and improved survival in melanoma patients. onclive.comvumc.org CD40 expression on melanoma cells is also associated with responses to immune checkpoint blockade. vumc.org The preclinical data supported the investigation of this compound in combination with immune checkpoint inhibitors for melanoma, particularly for patients who may not respond to immunotherapy alone, such as those with NRAS mutations or without BRAF/NRAS mutations. cancernetwork.comvumc.org

This compound has been in Phase II clinical trials for malignant melanoma. springer.com As of November 2024, a Phase II clinical trial in malignant melanoma (Combination therapy, Inoperable/Unresectable, Metastatic disease, Second-line therapy or greater) in the USA was suspended due to drug unavailability. springer.com

Ovarian Cancer

This compound has been included in clinical investigations for ovarian cancer. An early Phase I clinical trial of intravenous this compound in patients with advanced solid malignancies reported a prolonged objective response in a patient with ovarian cancer that had relapsed from prior treatment. nih.gov This observation led to the referral of additional patients with refractory endometrial and ovarian cancers to the study. nih.gov However, none of these subsequent patients with refractory endometrial and ovarian cancers responded to this compound treatment in that particular study. nih.gov

This compound has been in Phase II single-agent trials for ovarian cancer. symbiopharma.com As of November 2024, no recent development has been reported for this compound in ovarian cancer. springer.com

Breast Cancer

Preclinical in vivo studies with this compound have indicated its potential in inhibiting breast cancer nih.govresearchgate.net. While this compound has been included in a range of clinical trials for various cancers, including solid tumors, the focus has predominantly been on hematological malignancies such as myelodysplastic syndromes (MDS) and myeloid leukemias nih.govresearchgate.net. Although some phase II tests were conducted on certain solid tumors, breast cancer was not explicitly highlighted as a primary focus in the provided search results regarding clinical trial phases beyond preclinical studies researchgate.net. However, one source mentions that opportunities for combination studies with narazaciclib (another Onconova product candidate) and letrozole (B1683767) are being evaluated in additional indications, including breast cancer, based on preclinical and clinical studies of CDK 4/6 inhibitors onconova.com. This suggests potential future investigations involving this compound or related compounds in breast cancer, but specific clinical trial data for this compound in breast cancer were not detailed in the search results.

Pharmacokinetic and Pharmacodynamic Analysis in Clinical Trials

Pharmacokinetic (PK) and pharmacodynamic (PD) analyses have been key components of this compound clinical trials clinicaltrials.eunih.govnih.gov.

Pharmacokinetic Analysis:

In a Phase I trial of intravenous this compound in patients with advanced cancer, pharmacokinetic studies were conducted to characterize the drug's profile nih.gov. This compound administered as a 3-day continuous infusion every 2 weeks showed rapid plasma distribution phases and urinary excretion nih.gov. Elevations in plasma Cmax and AUC were associated with acute grade ≥3 toxicities, suggesting a correlation between exposure levels and severe adverse events nih.gov.

Pharmacokinetic studies were also performed in a Phase I study of oral this compound in patients with MDS nih.gov. Following a single fasting dose, oral this compound was rapidly absorbed, with Tmax occurring around 1 hour nih.gov. Systemic exposure increased in a linear and dose-proportional manner across a dose range of 70–700 mg nih.gov. The elimination half-life from plasma (2.79 ± 1.23 h) was comparable to that observed after intravenous dosing (3.25 ± 0.97 h) nih.gov. The absolute bioavailability of a 560 mg oral dose was approximately 35% nih.gov. Food was found to significantly reduce the rate and extent of oral this compound absorption nih.gov.

In a Phase I study combining this compound with gemcitabine in patients with solid tumors, pharmacokinetic studies were conducted in an expansion cohort of patients with advanced pancreatic ductal adenocarcinoma aacrjournals.org. Plasma samples were collected at various time points during and after infusion to determine this compound concentrations aacrjournals.org. The volume of distribution at steady state was reported as 4.39 ± 0.64 L/m2, indicating moderate distribution of the drug aacrjournals.org. No differences were observed in the pharmacokinetic parameters of this compound when administered with gemcitabine compared to this compound alone aacrjournals.org.

Here is a summary of some pharmacokinetic findings:

ParameterIntravenous this compound (Phase I, Advanced Cancer) nih.govOral this compound (Phase I, MDS) nih.govIntravenous this compound (Phase I, Solid Tumors + Gemcitabine) aacrjournals.org
AbsorptionRapid distribution phasesRapid absorption (Tmax ~ 1 h, fasting)Not specified (IV administration)
Elimination Half-life (Plasma)Not explicitly stated, but comparable to oral2.79 ± 1.23 hNot explicitly stated
Absolute BioavailabilityN/A~35% (560 mg fasting)N/A
Effect of FoodN/ASignificantly reduced rate and extent of absorptionN/A
Volume of Distribution (Steady State)Not explicitly statedNot explicitly stated4.39 ± 0.64 L/m2
ExcretionUrinary excretionNot explicitly statedNot explicitly stated

Pharmacodynamic Analysis:

While the search results discuss the proposed mechanisms of action of this compound, detailed pharmacodynamic analyses from clinical trials, such as the relationship between drug exposure and specific biomarkers or cellular effects in patients, were not extensively provided within the scope of the retrieved information ontosight.aimdpi.comnih.govguidetopharmacology.orgresearchgate.net. One source mentions that trials are evaluating clinical responses like reductions in transfusion needs or improvements in blood counts, which can be considered pharmacodynamic endpoints in the context of MDS clinicaltrials.eu. Another source notes that this compound induces mitotic arrest and apoptosis in neoplastic cells while sparing normal cells, which is a key pharmacodynamic effect observed in preclinical studies and is the basis for its therapeutic investigation nih.govnih.gov.

Safety and Tolerability Profile in Patient Populations

This compound has been evaluated for its safety and tolerability in various patient populations during clinical trials wikipedia.orgnih.govclinicaltrials.eunih.govdrugbank.comcancer.govmayo.edu. Preclinical studies in xenograft mouse models indicated a favorable safety profile with no evidence of myelotoxicity, neuropathy, or cardiotoxicity nih.govresearchgate.net.

In Phase I trials, this compound was generally well tolerated nih.govnih.gov. The most common adverse events reported in clinical trials have included fatigue, nausea, vomiting, diarrhea, decreased blood cell counts, and urinary symptoms ontosight.aiclinicaltrials.eu. More severe grade 3 to 4 adverse events were uncommon in early trials nih.gov. Thrombocytopenia was also observed, though to a lesser extent nih.gov.

In a Phase I trial of intravenous this compound, the most common grade ≥2 toxicities attributable to the drug included fatigue, anorexia, vomiting, and constipation nih.gov. Dose-limiting toxicities (DLTs) in this study included muscular weakness, hyponatremia, neutropenia, delirium, and confusional state nih.gov. Risk factors for severe toxicities were identified as pre-existing neurological dysfunction or advanced gynecologic cancer after pelvic surgery nih.gov.

In a study evaluating intravenous this compound in higher-risk MDS patients following treatment with DNA methyltransferase inhibitors, intravenous this compound demonstrated a favorable safety profile without significant myelosuppression nih.govthedermdigest.com. Common drug-related toxicities in this population included fatigue, diarrhea, nausea, dysuria, and hematuria nih.govthedermdigest.com.

A Phase II trial investigating this compound plus pembrolizumab (B1139204) in melanoma patients refractory to PD-1 inhibitors included evaluation of the safety, tolerability, and adverse event profile of the combination cancer.gov. While specific details of the safety findings were not provided in the abstract, assessing these aspects was a secondary objective cancer.gov.

The tolerable toxicity profile observed in clinical trials encouraged further investigation of this compound in more advanced phases mdpi.com.

Study PopulationFormulationKey Safety/Tolerability FindingsRelevant Source(s)
Advanced Cancer (Phase I)IVGenerally well tolerated; common grade ≥2 toxicities: fatigue, anorexia, vomiting, constipation; DLTs: muscular weakness, hyponatremia, neutropenia, delirium, confusional state. nih.gov nih.gov
MDS (Phase I)OralGenerally well tolerated; DLT at 700 mg BID (grade 3 dysuria, shortness of breath); significant grade 2-3 toxicities: urinary symptoms, abdominal pain, diarrhea, fatigue, hypotension, anorexia. mdpi.comnih.gov mdpi.comnih.gov
Higher-Risk MDS Post-DNMT Inhibitors (Phase 1-2)IVFavorable safety profile without significant myelosuppression; common toxicities: fatigue, diarrhea, nausea, dysuria, hematuria. nih.govthedermdigest.com nih.govthedermdigest.com
Advanced Solid Tumors (Phase I with Gemcitabine)IVToxicity profile similar to gemcitabine alone; 1 treatment-related death (fall) at dose level 3. aacrjournals.org aacrjournals.org
Advanced Head and Neck Cancer (Phase I)OralGenerally well tolerated.
RDEB-associated SCC (Phase 2)IV or OralAcceptable toxicity. oup.com oup.com

Biomarkers of Response and Resistance to Rigosertib

Identification of Sensitivity Biomarkers

Several molecular markers have been explored for their potential to predict sensitivity to rigosertib.

Genetic Alterations Associated with Efficacy

Genetic alterations can influence the effectiveness of this compound. Studies have investigated the role of specific gene mutations and their impact on treatment outcomes. For instance, in head and neck squamous cell carcinomas (HNSCC), a combination of a PIK3CA-activating event (amplification or mutation) and a TP53-inactivating event (either HPV16-mediated or mutation-mediated TP53 inactivation) was identified as potentially necessary, though not sufficient, for this compound sensitivity in preclinical models. nih.govaacrjournals.org In myelodysplastic syndromes (MDS), the presence of trisomy 8 and, to a lesser extent, monosomy 7 have been suggested as potential biomarkers for this compound response. nih.gov These cytogenetic features correlate with the upregulation of oncogenes like c-myc, Wilms Tumor 1 (WT1), and Cyclin D1. nih.gov

PI3K Pathway Activation

Activation of the PI3K pathway has been implicated as a potential biomarker of response to this compound. Tumors exhibiting PI3K pathway activation were observed in patients who experienced partial responses or better in a Phase I study of oral this compound in advanced solid malignancies. nih.govaacrjournals.orgnih.gov this compound is described as a dual inhibitor of the PI3K and PLK1 pathways, although its effect on PI3K is considered indirect. nih.govnih.gov

Inactivated p53 Status

An inactivated p53 status has also been suggested as a potential biomarker for this compound sensitivity. In the same Phase I study where PI3K pathway activation was observed in responders, tumors with inactivated p53 were also noted among those experiencing partial responses or better. nih.govaacrjournals.orgnih.gov Preclinical studies in HNSCC cell lines and xenografts similarly indicated that a combination of a PIK3CA-activating event and a p53-inactivating event was associated with this compound sensitivity. nih.govaacrjournals.org

Variants in Wnt/β-catenin Pathway Genes (e.g., ROBO3, FAT1)

Unique variants in genes interacting with the Wnt/β-catenin pathway, specifically ROBO3 and FAT1, were identified in tumors of patients who achieved partial responses or better in a Phase I trial. nih.govaacrjournals.orgnih.govdntb.gov.uaresearchgate.net This suggests that alterations in the Wnt/β-catenin pathway may play a role in determining sensitivity to this compound.

PLK1 Overexpression (e.g., in RDEB-SCC)

Overexpression of Polo-like kinase 1 (PLK1) has been identified as a driver in certain cancers, such as recessive dystrophic epidermolysis bullosa-associated cutaneous squamous cell carcinoma (RDEB-SCC). thedermdigest.comresearchgate.netnih.gov this compound is being developed as a PLK1 inhibitor, and studies have shown promising anti-tumor efficacy in RDEB-SCC patients, correlating with the understanding that these tumors are driven by PLK1 overexpression. thedermdigest.comresearchgate.netnih.govcure-eb.orgnih.gov Preclinical research demonstrated that this compound induced apoptosis in RDEB-SCC cells and inhibited tumor growth in xenograft models. researchgate.netcure-eb.orgnih.goveb-researchnetwork.org

KRAS Mutations (e.g., in NSCLC, Colorectal Cancer)

Mutations in the KRAS gene have been investigated as potential biomarkers for this compound response, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer. This compound has shown selective cytotoxic effects against KRAS-mutant colorectal cancer cells in preclinical studies. nih.govnih.govcancerbiomed.orgresearchgate.net In patient-derived xenograft models of colorectal cancer, the anti-tumor effect of this compound was more pronounced in the KRAS-mutant subgroup. nih.govnih.govcancerbiomed.org Early clinical data in patients with KRAS-mutated NSCLC treated with this compound in combination with nivolumab (B1139203) have shown encouraging results, with radiographic responses observed across multiple KRAS variants. targetedonc.comglobenewswire.com

Data Tables

Potential Sensitivity BiomarkerAssociated Cancer TypesResearch FindingsSource Indices
Genetic Alterations (PIK3CA + TP53)Head and Neck Squamous Cell Carcinoma (HNSCC)Combination of PIK3CA-activating and TP53-inactivating events potentially necessary for sensitivity in preclinical models. nih.govaacrjournals.org
Genetic Alterations (Trisomy 8, Monosomy 7)Myelodysplastic Syndromes (MDS)Suggested as potential biomarkers correlating with oncogene upregulation. nih.gov
PI3K Pathway ActivationAdvanced Solid Malignancies, HNSCCObserved in tumors of responders in a Phase I study; this compound is an indirect inhibitor of this pathway. nih.govaacrjournals.orgnih.govnih.gov
Inactivated p53 StatusAdvanced Solid Malignancies, HNSCCObserved in tumors of responders in a Phase I study; associated with sensitivity in preclinical HNSCC models in combination with PIK3CA alterations. nih.govaacrjournals.orgnih.govaacrjournals.orgnih.gov
Variants in Wnt/β-catenin Pathway Genes (ROBO3, FAT1)Advanced Solid MalignanciesUnique variants identified in tumors of responders in a Phase I study. nih.govaacrjournals.orgnih.govdntb.gov.uaresearchgate.net
PLK1 OverexpressionRecessive Dystrophic Epidermolysis Bullosa-associated SCCIdentified as a driver; this compound shows promising efficacy in this patient population and induces apoptosis in RDEB-SCC cells. thedermdigest.comresearchgate.netnih.govcure-eb.orgnih.gov
KRAS MutationsColorectal Cancer, NSCLCSelective cytotoxicity in KRAS-mutant colorectal cancer cells; promising early results in KRAS-mutated NSCLC in combination with nivolumab. nih.govnih.govcancerbiomed.orgresearchgate.nettargetedonc.comglobenewswire.com

Genomic Profiling from Clinical Trials (e.g., INSPIRE study)

Genomic profiling from clinical trials, such as the INSPIRE study, has provided insights into the mutational landscape of patients treated with this compound, particularly in the context of higher-risk MDS (HR-MDS) after failure of hypomethylating agent (HMA) therapy. ashpublications.orgsymbiopharma.com The INSPIRE study (NCT02562443) was a global randomized Phase 3 trial in patients with HR-MDS who had progressed on, failed to respond to, or relapsed after prior HMA treatment. ashpublications.org

Baseline genomic profiling in the INSPIRE study revealed a variety of mutations in these patients. ashpublications.org The most common mutations identified at baseline included ASXL1, STAG2, TP53, RUNX1, SRSF2, and TET2. ashpublications.org The average number of mutations per patient was 3.06. ashpublications.org Mutations in the RAS pathway, such as N-RAS and K-RAS, were observed in a subset of patients (7%), always in the presence of other mutations. ashpublications.org

Mechanisms of Resistance to this compound

Resistance to this compound can arise through various mechanisms, involving both intrinsic cellular properties and acquired alterations.

Studies have investigated whether this compound exhibits cross-resistance with other anti-cancer agents. Cross-resistance occurs when resistance to one drug confers resistance to other drugs, potentially with similar or different mechanisms of action. gardp.orgfrontiersin.orgbiorxiv.org Data suggest that this compound may not present cross-resistance to a wide range of other drugs, making it a potentially favorable agent for multi-drug resistant cancers. nih.govresearchgate.net

Multi-Drug Resistance 1 (MDR1), also known as ABCB1 or P-glycoprotein (P-gp), and Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1, are efflux pumps known to contribute to multi-drug resistance by transporting various drugs out of cells. medchemexpress.eunih.govucdavis.edu Cross-resistance experiments have indicated that this compound does not induce an MDR1 or MRP1 response, and cells resistant to other drugs that are substrates for these transporters did not show cross-resistance to this compound. nih.gov This suggests that this compound may escape these common resistance mechanisms. nih.gov

Recent research has identified the WNK1 kinase as a modulator of this compound response. uam.esbiorxiv.orgnih.govbiorxiv.orgresearchgate.net WNK1 is a master regulator of ion homeostasis and a sensor of osmotic stress. uam.esbiorxiv.orgnih.govbiorxiv.org Inactivation or downregulation of WNK1 has been shown to lead to resistance to this compound. uam.esbiorxiv.orgbiorxiv.org This resistance is linked to alterations in microtubule stability and polymerization dynamics, potentially due to fluctuations in intracellular molecular crowding upon WNK1 inactivation. biorxiv.orgbiorxiv.org

Studies have demonstrated that osmotic stress and WNK1 inactivation can alter the cellular response not only to this compound but also to other microtubule-related drugs. biorxiv.orgnih.govbiorxiv.org Specifically, WNK1 inactivation can promote resistance to microtubule-depolymerizing drugs like this compound while increasing sensitivity to microtubule-stabilizing drugs like Paclitaxel or Epotilone. uam.esbiorxiv.orgbiorxiv.org This suggests that WNK1 osmoregulation activity could serve as a biomarker for chemotherapy response to microtubule-targeting agents. biorxiv.orgnih.govbiorxiv.orgresearchgate.net

The mechanism of action of this compound has been a subject of debate, with some studies suggesting it acts as a microtubule-destabilizing agent by binding to β-tubulin, while others propose alternative mechanisms. wikipedia.orgnih.govnih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.govresearchgate.net

One line of research supports that this compound binds to the colchicine (B1669291) site of β-tubulin and inhibits microtubule polymerization. wikipedia.orgnih.govresearchgate.netnih.gov Expression of a specific β-tubulin mutant, L240F TUBB, with a mutation in the putative this compound binding pocket, has been shown to confer resistance to this compound in various cell lines. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.gov This resistance was reported to be specific to agents that bind to the same site on tubulin as this compound, but not to other microtubule-targeting agents binding at different sites, such as vinblastine. nih.govresearchgate.netnih.gov The specificity of the L240F TUBB mutant for microtubule-destabilizing agents has been independently confirmed. nih.govresearchgate.netbiorxiv.orgnih.gov

However, other studies have disputed the role of tubulin binding as the primary mechanism of action for clinical-grade this compound. biorxiv.orgnih.govresearchgate.net These studies suggest that microtubule-destabilizing activity observed with some commercial preparations of this compound might be due to a contaminating impurity, ON01500. biorxiv.orgnih.govresearchgate.net They reported that clinical-grade this compound, free of this impurity, does not exhibit tubulin-binding activity. biorxiv.orgnih.govresearchgate.net Furthermore, they found that cells expressing the L240F TUBB mutant did not proliferate in the presence of lethal concentrations of clinical-grade this compound and instead exhibited a senescence-like phenotype. biorxiv.orgnih.govresearchgate.net This contrasts with findings that L240F TUBB-expressing cells actively proliferated in the presence of this compound in other studies. nih.govresearchgate.net The debate continues regarding the specificity of the resistance conferred by the L240F TUBB mutant and the extent to which tubulin binding contributes to this compound's cytotoxic activity. nih.govbiorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net

In some studies investigating this compound resistance, particularly in the context of the debate surrounding β-tubulin mutations, a senescence-like phenotype has been observed in a small percentage of surviving cells treated with lethal concentrations of this compound. biorxiv.orgnih.govresearchgate.net This phenomenon was noted in both wild-type cells and those expressing the L240F TUBB mutant. biorxiv.orgnih.govresearchgate.net It has been suggested that the appearance of these senescent cells could potentially be misinterpreted as resistant cells in short-term assays, particularly flow cytometric analyses. biorxiv.orgnih.govresearchgate.net However, other research indicates that L240F TUBB-expressing cells treated with this compound were actively proliferating, not senescent. nih.govresearchgate.net The role and prevalence of a senescence-like phenotype as a resistance mechanism or a cellular response to this compound remain areas of investigation. wikipedia.orgbiorxiv.orgnih.govresearchgate.netcore.ac.uk

Mutations in β-tubulin (e.g., L240F TUBB) and Debate on Specificity

Application of AI/Machine Learning in Biomarker Discovery (e.g., ENLIGHT platform)

The collaboration aims to use the ENLIGHT platform to analyze genetic interactions related to PLK1, a known target of this compound, to identify biomarkers that can indicate whether the drug is effectively inhibiting this protein. epidermolysisbullosanews.comglobenewswire.com Furthermore, the platform will be applied to generate genetic interaction maps around other pathways targeted by this compound, such as the PI3K pathway and the Ras signaling pathway, to gain a more comprehensive understanding of the molecular context influencing treatment outcomes. globenewswire.compangeabiomed.com

The ENLIGHT platform goes beyond standard biomarker approaches, which often focus on single genomic alterations, by examining the broader molecular context and expression abnormalities. pangeabiomed.com This allows for the identification of new biomarkers and has the potential to expand the patient populations who might benefit from targeted therapies like this compound. epidermolysisbullosanews.compangeabiomed.com The platform's capabilities include identifying novel drug targets, optimizing combination therapies, and guiding clinical trial design by identifying patient subpopulations likely to respond. pangeabiomed.com

ENLIGHT has demonstrated its ability to predict response to various targeted and immunotherapies across different cancer types by analyzing tumor transcriptomics. ascopubs.orgresearchgate.netnih.gov A key feature of this platform is that it does not require training on specific treatment response data to make predictions. ascopubs.orgresearchgate.net Studies have shown that the ENLIGHT treatment matching score is associated with better response, and applying ENLIGHT to exclude likely non-responders from clinical trials can potentially increase the trial response rate. ascopubs.orgresearchgate.net

Future Directions and Translational Research

Optimizing Patient Stratification and Selection for Rigosertib Therapy

A key challenge in the clinical development of this compound has been the identification of patients most likely to benefit from treatment. nih.gov The lack of a clear understanding of its precise mechanism of action has hindered the development of reliable biomarkers for patient stratification. nih.gov Genomic analyses of past trials, such as the INSPIRE trial in HR-MDS, are being utilized to inform future development and potentially identify subsets of patients who may respond better to this compound. onclive.com Research is ongoing to define sensitivity biomarkers to achieve therapeutic benefit. nih.gov Efforts are being made to identify biomarkers that can predict response, potentially through analyzing bone marrow methylation patterns and genomic DNA testing in MDS patients. fiercebiotech.com Collaborations are also underway to identify predictive biomarkers, particularly in the context of RDEB-associated SCC, by analyzing relationships with targets like PLK1 using AI platforms. epidermolysisbullosanews.com This precision medicine approach aims to select additional PLK1-dependent tumors and other indications for potential evaluation, increasing the probability of success for future development programs. epidermolysisbullosanews.com

Exploring Novel Combination Therapies

This compound has been investigated in combination with other therapeutic agents to enhance its anti-tumor activity and potentially overcome resistance mechanisms. nih.gov Preclinical studies have suggested additive or synergistic activity when this compound is used in combination with various chemotherapeutic agents. firstwordpharma.com

Immune Checkpoint Inhibitors (e.g., Nivolumab (B1139203), Pembrolizumab)

Given this compound's potential impact on the tumor microenvironment and immune responses, combinations with immune checkpoint inhibitors are being investigated. Preclinical studies suggest this compound can enhance the efficacy of immune checkpoint blockade by reversing "cold" tumor microenvironments. onconova.comglobenewswire.com A Phase 1/2a study is evaluating oral this compound in combination with nivolumab in patients with KRAS+ non-small cell lung cancer (NSCLC) who have progressed on prior therapy, including immune checkpoint inhibitors. onconova.comtargetedonc.comonconova.com Early results from this combination have shown potential anti-cancer activity and suggest the ability to target KRAS-mutated NSCLCs and potentially overcome immune checkpoint inhibitor resistance. targetedonc.com Responses have been observed in patients with different KRAS variants. targetedonc.com A Phase 2 trial is also evaluating this compound in combination with pembrolizumab (B1139204) in patients with metastatic melanoma refractory to PD-1 inhibitors. onconova.comglobenewswire.comlarvol.comaacrjournals.orgresearchgate.net This combination is based on the rationale that this compound may enhance the efficacy of anti-PD-1 therapy. onconova.comglobenewswire.com

Further Elucidation of this compound's Multi-Target Activity

Despite extensive research, the precise mechanism of action of this compound remains complex and is considered multi-targeted. nih.govresearchgate.net While initially described as a Plk1 inhibitor, studies have shown interactions with other pathways, including PI3K/Akt and Ras signaling. nih.govresearchgate.netmdpi.com this compound has been described as a Ras mimetic, inhibiting Ras-Raf binding and downstream signaling. nih.govinceptua.com Recent preclinical studies are further characterizing this compound's molecular targets, including its impact on RAS-MAPK signaling and reactive oxygen species (ROS)-related proteins. aacrjournals.org Novel targets such as ERO1A, NQO2, and NEK7 have been identified through techniques like Cellular Thermal Shift Assay (CETSA-MS), which may contribute to ROS-dependent JNK activation and microtubule destabilization. aacrjournals.org Further understanding of these multiple targets and their interplay is crucial for optimizing this compound's use. nih.gov

Investigating this compound in Other Disease Contexts (e.g., COVID-19, RASopathies)

Beyond its primary focus in hematological malignancies and solid tumors, this compound is being explored for potential therapeutic applications in other disease areas. Preclinical studies have investigated this compound in the context of RASopathies, a group of genetic disorders caused by mutations in the RAS-MAPK pathway. nih.govresearchgate.netresearchgate.netglobaldata.compharmaceutical-technology.com Research in mouse models of Noonan syndrome (NS)-associated hypertrophic cardiomyopathy (HCM) with a Raf1 mutation showed that this compound treatment normalized cardiac dimensions and improved other syndromic features. nih.govresearchgate.netresearchgate.net These preclinical results support the development of this compound for the treatment of RAF1-associated HCM and potentially other RASopathies. nih.govresearchgate.net this compound has also been listed as being under development for COVID-19, although specific research details in this area were not extensively found in the provided snippets. globaldata.compharmaceutical-technology.com

Development of Predictive Assays

The development of predictive assays is a critical future direction to identify patients who are most likely to respond to this compound. This involves identifying biomarkers that correlate with treatment response. As mentioned in Section 6.1, efforts are underway to use genomic analysis and potentially other molecular markers to predict sensitivity. fiercebiotech.comepidermolysisbullosanews.com The aim is to move towards a precision medicine approach where patient selection is guided by these predictive biomarkers, thereby improving treatment outcomes and the success rate of clinical trials. epidermolysisbullosanews.com Research into the mechanism of action in specific cell types, such as pediatric solid tumors like rhabdomyosarcoma (RMS) and neuroblastoma (NB), also aims to identify appropriate biomarkers for future pharmacodynamic studies. aacrjournals.org

Q & A

Q. What molecular mechanisms underlie Rigosertib’s anticancer activity?

this compound primarily acts as a non-ATP competitive inhibitor of PLK1 (IC50 = 9 nM), disrupting mitotic progression and inducing apoptosis. It also inhibits PI3K/Akt signaling, activates oxidative stress pathways, and modulates RAS-MAPK signaling . In chronic lymphocytic leukemia (CLL) cells, it suppresses follicular dendritic cell-mediated survival signals and reduces SDF-1-induced migration . Methodologically, kinase inhibition assays, flow cytometry for cell cycle analysis (e.g., G2/M arrest), and caspase 3/7 activation assays are critical for validating these mechanisms .

Q. How does this compound achieve selectivity for cancer cells over normal cells?

this compound exhibits cytotoxic effects at lower concentrations (50–250 nM) in cancer cells (e.g., HeLa, DU145) but requires 5–10 µM to affect normal cells (e.g., HUVEC, HMEC). This selectivity is attributed to differential dependency on dysregulated pathways like PLK1 and PI3K/Akt in cancer cells. Researchers should compare IC50 values across normal and malignant cell lines and use annexin V/PI staining to quantify apoptosis specificity .

Q. What in vitro models are optimal for evaluating this compound’s efficacy?

Key models include:

  • Solid tumors : HeLa (cervical), A549 (lung), and DU145 (prostate) cells for clonogenic survival assays and γ-H2AX analysis to assess DNA damage .
  • Hematologic malignancies : Primary CD34+ cells from high-risk myelodysplastic syndrome (MDS) patients to study pathway modulation (e.g., Akt-PI3K, Wnt) via phospho-kinase arrays .
  • Drug-resistant lines : MES-SA/DX5a (multidrug-resistant sarcoma) to test synergy with chemotherapies .

Advanced Research Questions

Q. How can clinical trial designs address this compound’s mixed efficacy outcomes (e.g., Phase 3 ONTIME trial)?

The Phase 3 ONTIME trial highlighted improved survival in hypomethylating agent (HMA)-refractory MDS subgroups but lacked overall survival benefit. To resolve this, employ stratified randomization based on prior HMA exposure and integrate biomarkers (e.g., RAS-MAPK activity via nanoimmunoassay/NIA) to identify responsive populations . Investigator-initiated trials (IIS) exploring combinations (e.g., this compound + nivolumab in KRAS+ NSCLC) are also critical .

Q. What methodologies elucidate this compound’s dual targeting of RAS and PLK1 pathways?

Proteomic approaches like NIA enable real-time analysis of signaling changes in limited clinical samples (e.g., bone marrow aspirates). In preclinical studies, RNA-seq and phospho-receptor tyrosine kinase arrays can map pathway crosstalk (e.g., RET/PDGFR-b activation vs. Tie2 suppression in MDS) . For RAS-specific effects, use isogenic cell lines with/without RAS mutations to isolate pathway contributions .

Q. How should contradictory data on this compound’s radiosensitization efficacy be interpreted?

While this compound enhances radiation-induced DNA damage (γ-H2AX foci) and clonogenic cell death in HeLa/C33A cells more effectively than cisplatin, normal cells (BJ fibroblasts) show minimal radiosensitization. Researchers must:

  • Compare dose-modifying factors (DMF) and radiation enhancement ratios (RER) across cell types.
  • Validate in vivo using orthotopic models with tumor microenvironment considerations .

Q. What strategies optimize this compound combinations with immunotherapies or targeted therapies?

Preclinical data support this compound’s synergy with PD-1 inhibitors (e.g., pembrolizumab in melanoma) via NLRP3 inflammasome activation. Methodologically, use syngeneic models to assess tumor-infiltrating lymphocytes and cytokine profiling. For targeted combinations (e.g., narazaciclib), employ high-throughput screening to identify synergistic dose ranges .

Q. How can dysregulated signaling pathways in MDS be systematically analyzed post-Rigosertib treatment?

Bioinformatics tools (e.g., Gene Set Enrichment Analysis) applied to RNA-seq data from patient-derived CD34+ cells can map pathway inhibition (Akt-PI3K, Wnt) and activation (SAPK/JNK, p53). Flow cytometry for phospho-proteins (e.g., p-STAT, p-Akt) and functional assays (e.g., colony-forming units) further validate pathway-specific effects .

Methodological Considerations

Q. What assays best quantify this compound’s impact on cell cycle and apoptosis?

  • Cell cycle : Flow cytometry with propidium iodide staining to detect G2/M arrest (e.g., >95% arrest in HeLa at >0.5 µM) .
  • Apoptosis : Caspase-Glo 3/7 assays and mitochondrial membrane potential (ΔΨm) measurements via JC-1 dye .

Q. How can translational studies bridge this compound’s preclinical and clinical findings?

Use patient-derived xenografts (PDXs) from HMA-refractory MDS to model in vivo efficacy. Correlate NIA-derived proteomic biomarkers (e.g., MAPK pathway proteins) with clinical response in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rigosertib
Reactant of Route 2
Rigosertib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.